molecular formula C7H11NO4 B2530927 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid CAS No. 2248399-82-6

2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2530927
CAS No.: 2248399-82-6
M. Wt: 173.168
InChI Key: HBKVECLTKYZKFE-UHFFFAOYSA-N
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Description

2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. The oxazolidine ring is an important structural unit in many biologically active compounds, making this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidine ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical properties and potential applications. This structural difference can lead to variations in reactivity, biological activity, and industrial utility compared to similar compounds.

Properties

IUPAC Name

2-oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-7(5(9)10)4-8-6(11)12-7/h2-4H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKVECLTKYZKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CNC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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